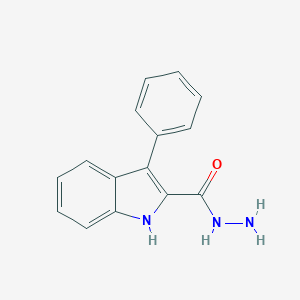

3-フェニル-1H-インドール-2-カルボヒドラジド

概要

説明

3-phenyl-1H-indole-2-carbohydrazide and its derivatives are compounds of interest due to their potential in various chemical and biological applications. These compounds serve as a focal point for synthesis and structure-activity relationship studies, aiming to explore their chemical behaviors and properties.

Synthesis Analysis

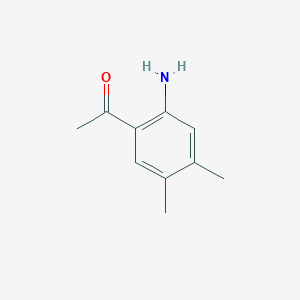

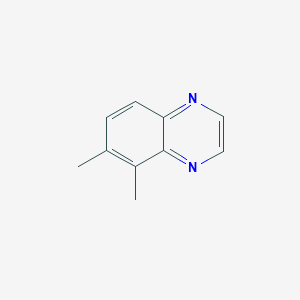

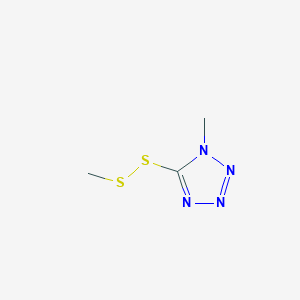

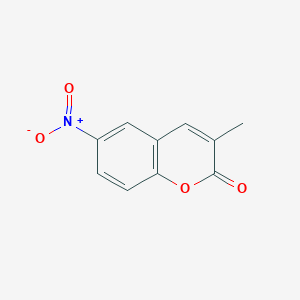

The synthesis of 3-phenyl-1H-indole-2-carbohydrazide derivatives involves condensation reactions and is characterized by specific methodologies such as the Ullmann reaction and the use of different reagents to introduce various functional groups, enhancing the compound's diversity. For instance, Kaynak et al. (2005) described the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, showcasing the synthetic versatility of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and quantum mechanical calculations, reveal detailed insights into the molecular geometry, confirming the presence of rotational restrictions and specific conformations. The study by Kaynak et al. (2005) and others provides a comprehensive understanding of the molecular architecture, highlighting the influence of different substituents on the overall structure.

Chemical Reactions and Properties

3-phenyl-1H-indole-2-carbohydrazide derivatives engage in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the creation of tubulin inhibitors and anticancer agents from these derivatives underscores the chemical reactivity and utility of these molecules in medicinal chemistry (Saruengkhanphasit et al., 2021).

科学的研究の応用

チューブリン阻害剤

3-フェニル-1H-インドール-2-カルボヒドラジド誘導体は合成され、微小管不安定化効果について生物学的に評価されています . 微小管は細胞分裂において重要な役割を果たすため、抗がん剤の標的となっています。 チューブリンを阻害することで、有糸分裂紡錘体の形成を阻止し、細胞分裂を停止させ、細胞死に至らせることができます .

抗がん剤

これらの化合物は、国立がん研究所60(NCI60)ヒトがん細胞株パネルに対して抗がん活性を示しました . 誘導体のなかで、1つは、COLO 205 結腸がん細胞、SK-MEL-5 黒色腫細胞、および MDA-MB-435 に対して選択性を示す、最も優れた細胞毒性活性を示しました .

細胞周期停止の誘導

3-フェニル-1H-インドール-2-カルボヒドラジドの誘導体は、MDA-MB-231 三重陰性乳がん細胞においてG2/M期細胞周期停止とアポトーシスを誘導することができました . つまり、これらの化合物は、細胞が分裂するのを防ぎ、細胞死を引き起こすことで、細胞周期を G2/M 期で停止させることができます。

抗マイコバクテリア活性

3-フェニル-1H-インドール誘導体は、結核菌(Mtb)に対する活性を示しました . これは、これらの化合物が結核の治療に潜在的に使用できることを示唆しています。

薬剤耐性株に対する活性

トップヒット化合物は、多剤耐性株に対して、第一線の薬剤との交差耐性なしに活性がありました . これは、薬剤耐性は、結核を含む多くの病気の治療における大きな課題であるため、特に重要です。

哺乳類細胞に対する非毒性

評価された 3-フェニル-1H-インドールの構造の1つは、HepG2 細胞と Vero 細胞を 72 時間、分子に暴露しても、明らかな毒性は見られませんでした . これは、この化合物がヒトに使用しても安全である可能性を示唆しており、薬剤開発において重要な要素です。

作用機序

Target of Action

The primary target of 3-phenyl-1H-indole-2-carbohydrazide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

3-Phenyl-1H-indole-2-carbohydrazide interacts with its target, tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization . As a result, the normal functioning of the cell’s cytoskeleton is disrupted, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By destabilizing microtubules, it disrupts various cellular processes that depend on microtubule function. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .

Result of Action

The action of 3-phenyl-1H-indole-2-carbohydrazide leads to significant cellular effects. Specifically, it has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . For instance, it has demonstrated cytotoxic activity against COLO 205 colon cancer cells, SK-MEL-5 melanoma cells, and MDA-MB-435 cells .

特性

IUPAC Name |

3-phenyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377079 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

105492-12-4 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

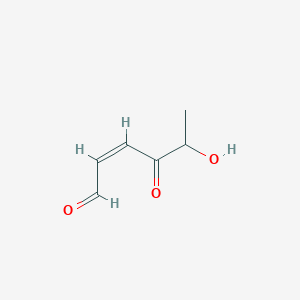

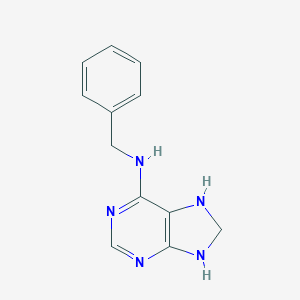

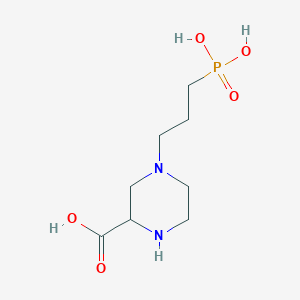

Procedure details

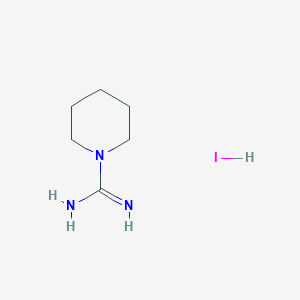

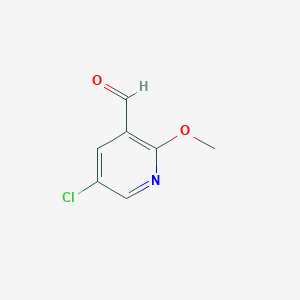

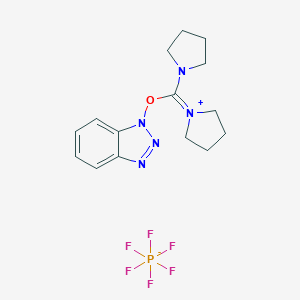

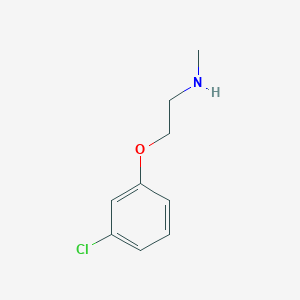

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)